molecular formula C21H17N3O3S3 B2374739 4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide CAS No. 682764-31-4

4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide

Numéro de catalogue: B2374739
Numéro CAS: 682764-31-4
Poids moléculaire: 455.57
Clé InChI: LNOCCNKCBJSGAP-SFQUDFHCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the thiazolidinone class, characterized by a 1,3-thiazolidin-4-one core modified with a sulfanylidene group (C=S) and a furan-2-ylmethylidene substituent at the 5-position. Thiazolidinones are known for diverse pharmacological applications, including antimicrobial, antiviral, and anticancer properties . The furan moiety introduces aromaticity and electronic effects, while the phenylthiazole group may improve binding affinity to biological targets through π-π stacking interactions.

Propriétés

IUPAC Name

4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S3/c25-18(23-20-22-16(13-29-20)14-6-2-1-3-7-14)9-4-10-24-19(26)17(30-21(24)28)12-15-8-5-11-27-15/h1-3,5-8,11-13H,4,9-10H2,(H,22,23,25)/b17-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOCCNKCBJSGAP-SFQUDFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCCN3C(=O)C(=CC4=CC=CO4)SC3=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCCN3C(=O)/C(=C\C4=CC=CO4)/SC3=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide represents a significant area of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies.

Synthesis and Structural Characteristics

The synthesis of thiazolidinone derivatives, including the target compound, typically involves the reaction of 2-sulfanylidene thiazolidinones with furan derivatives. The structural framework combines elements from both thiazolidine and furan rings, which are known for their biological activity. The incorporation of the furan moiety is particularly notable as it enhances the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that the compound exhibits a broad spectrum of biological activities, including:

1. Antibacterial Activity

  • The compound has demonstrated significant antibacterial effects against various Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) against these strains has been reported between 16–32 mg/ml .

2. Antimalarial Activity

  • In vitro studies have shown that this compound exhibits antimalarial properties against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. The IC50 values were found to be 35.0 µM for sensitive strains and 151.4 µM for resistant strains .

3. Anticancer Potential

  • The compound has also been evaluated for its anticancer activity. Research indicates that it may inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

4. Enzyme Inhibition

  • It has been identified as an inhibitor of several key enzymes, including serine proteases involved in viral replication (e.g., NS2B-NS3 protease of Dengue virus) and bacterial transferases . This suggests potential therapeutic roles in treating infections caused by resistant pathogens.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValuesReference
AntibacterialStaphylococcus aureus16–32 mg/ml
Staphylococcus epidermidis16–32 mg/ml
AntimalarialPlasmodium falciparum (sensitive)IC50 = 35.0 µM
Plasmodium falciparum (resistant)IC50 = 151.4 µM
AnticancerVarious cancer cell linesVaries
Enzyme InhibitionNS2B-NS3 proteaseNot specified

Case Studies

  • Antibacterial Efficacy :
    A study conducted by Zvarec et al. highlighted the antibacterial properties of related thiazolidinone compounds, establishing a foundation for exploring the specific compound's effectiveness against resistant strains of bacteria .
  • Antimalarial Mechanism :
    Mendgen et al. investigated the antimalarial activity through in vitro assays, demonstrating that the compound's mechanism involves disruption of the parasite's growth cycle, particularly in chloroquine-resistant strains .
  • Cancer Cell Proliferation :
    Recent investigations into the anticancer properties revealed that treatment with the compound led to significant reductions in cell viability across multiple cancer types, indicating its potential as a chemotherapeutic agent .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Variations in the Thiazolidinone Core

Substituent at the 5-Position:

  • Furan-2-ylmethylidene vs. Benzylidene: describes analogs with a benzylidene group (e.g., 2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide). Electronic Effects: The electron-rich furan ring may stabilize the thiazolidinone’s conjugated system, altering redox properties and reactivity .
  • 4-Methylphenylmethylidene (): The compound 4-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-morpholin-4-ylbutanamide replaces furan with a hydrophobic 4-methylphenyl group.

Modifications in the Amide Side Chain

  • N-(4-Phenyl-1,3-thiazol-2-yl) vs. N-Morpholin-4-yl ():

    • The phenylthiazole group in the target compound provides a rigid, planar structure conducive to intercalation or receptor binding, whereas the morpholine group in analogs introduces a flexible, polar moiety that may enhance solubility .
    • Bioactivity Implications: Thiazole-containing compounds (e.g., in ) exhibit anticancer activity (IC₅₀ = 1.6–2.0 µg/mL), suggesting the phenylthiazole group in the target compound could similarly enhance cytotoxicity .
  • N-(4-Methylphenyl) ():

    • The analog 4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)butanamide replaces the phenylthiazole with a simpler 4-methylphenyl group. This simplification reduces steric bulk but may diminish target specificity .

Tautomerism and Spectral Properties

  • Thione-Thiol Tautomerism:
    • highlights tautomerism in triazole-thione derivatives, where IR spectra (absence of νC=O at ~1660 cm⁻¹ and presence of νC=S at ~1250 cm⁻¹) confirm thione dominance. Similar tautomerism is expected in the target compound, stabilizing the thione form for enhanced hydrogen bonding .
    • NMR Analysis: Chemical shifts in regions corresponding to the furan and phenylthiazole groups (e.g., δ 7.2–8.5 ppm for aromatic protons) would distinguish the target compound from analogs with aliphatic or morpholine substituents .

Crystallographic and Hydrogen-Bonding Patterns

  • reports the crystal structure of (5Z)-5-(2-hydroxybenzylidene)-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one, revealing intermolecular hydrogen bonds between the thione sulfur and hydroxy group. The furan oxygen in the target compound may similarly participate in hydrogen bonding, influencing crystal packing and solubility .

Comparative Data Table

Compound Name Substituent at 5-Position Amide Side Chain Key Spectral Data (IR, NMR) Bioactivity (IC₅₀ or EC₅₀) Reference
Target Compound Furan-2-ylmethylidene N-(4-phenyl-1,3-thiazol-2-yl) νC=S: ~1250 cm⁻¹; δ 7.8–8.3 ppm (thiazole protons) Pending (Anticancer) -
4-[(5E)-5-[(4-Methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-morpholin-4-ylbutanamide 4-Methylphenylmethylidene N-Morpholin-4-yl νC=S: 1247 cm⁻¹; δ 3.5–4.0 ppm (morpholine protons) Not reported
2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide Benzylidene N-(2-Methylphenyl) νC=O: 1682 cm⁻¹; δ 6.9–7.5 ppm (benzylidene protons) Anticancer (IC₅₀: 1.6 µg/mL)
4-[(5E)-5-(Furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)butanamide Furan-2-ylmethylidene N-(4-Methylphenyl) νC=S: 1255 cm⁻¹; δ 7.2–7.6 ppm (furan protons) Not reported

Research Findings and Implications

  • Anticancer Potential: Structural analogs with phenylthiazole or benzylidene groups () show potent anticancer activity, suggesting the target compound’s phenylthiazole moiety may confer similar efficacy .
  • Solubility vs. Bioavailability: The furan substituent improves water solubility compared to hydrophobic benzylidene derivatives but may require formulation optimization for in vivo applications .
  • Synthetic Flexibility: The thiazolidinone core allows modular substitution, enabling rapid generation of analogs for structure-activity relationship (SAR) studies .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.